N-[4-(2-chloropropanoyl)phenyl]acetamide

Catalog No.
S775743
CAS No.
81112-08-5
M.F
C11H12ClNO2
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-chloropropanoyl)phenyl]acetamide

CAS Number

81112-08-5

Product Name

N-[4-(2-chloropropanoyl)phenyl]acetamide

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]acetamide

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14)

InChI Key

FWBXOIYYUSIMST-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl

N-[4-(2-chloropropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C11_{11}H12_{12}ClNO2_2 and a molecular weight of 225.67 g/mol. It is characterized by the presence of a 2-chloropropanoyl group attached to a phenyl ring, which is further linked to an acetamide group. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the context of drug development and biological activity assessments .

While the molecule can be found in various chemical databases like PubChem and Sigma-Aldrich , there are no reported scientific studies or publications directly investigating its properties or potential applications.

Future Research Potential:

The presence of an amide bond and a chlorinated functional group suggests N-[4-(2-chloropropanoyl)phenyl]acetamide could hold potential for various research areas, including:

  • Medicinal chemistry: The molecule's structure shares similarities with known bioactive compounds, particularly other N-substituted phenyl acetamides reported to possess anticonvulsant activity . Further research could explore its potential therapeutic effects in various disease models.
  • Material science: The molecule's functional groups might be of interest for exploring its potential applications in areas like polymer synthesis or the development of new materials with specific properties.

The synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide typically involves acylation reactions where the corresponding amines are reacted with acyl chlorides. The reaction can be represented as follows:

  • Acylation Reaction:
    Amine+Acyl ChlorideN 4 2 chloropropanoyl phenyl acetamide+HCl\text{Amine}+\text{Acyl Chloride}\rightarrow \text{N 4 2 chloropropanoyl phenyl acetamide}+\text{HCl}

This reaction generally proceeds under mild conditions and can yield the desired compound with good efficiency .

N-[4-(2-chloropropanoyl)phenyl]acetamide has been investigated for various biological activities, particularly its potential as an anticonvulsant agent. Studies have shown that derivatives of acetamides, including this compound, exhibit significant anticonvulsant properties in animal models. The mechanism of action may involve modulation of neurotransmitter systems or ion channels . Additionally, it has been noted for its potential cytotoxic effects against certain cancer cell lines, indicating its relevance in cancer research .

The synthesis methods for N-[4-(2-chloropropanoyl)phenyl]acetamide typically include:

  • Direct Acylation: Using 2-chloropropanoyl chloride and an appropriate amine (e.g., p-aminophenol) in a solvent such as dichloromethane or acetone.
  • Reflux Conditions: The reaction mixture is often refluxed to enhance the rate of reaction, followed by purification techniques such as recrystallization or chromatography to isolate the final product .

N-[4-(2-chloropropanoyl)phenyl]acetamide finds applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticonvulsant drugs.
  • Biochemical Research: Used in proteomics and drug interaction studies.
  • Pharmaceutical Industry: Potentially useful in formulating drugs targeting neurological disorders .

Interaction studies involving N-[4-(2-chloropropanoyl)phenyl]acetamide have focused on understanding its binding affinities with biological targets. Molecular docking studies suggest that this compound can interact effectively with specific receptors or enzymes involved in neurotransmission and cancer cell proliferation. These interactions are often evaluated using computational methods alongside experimental assays to validate findings .

Several compounds share structural similarities with N-[4-(2-chloropropanoyl)phenyl]acetamide, including:

  • N-(4-Chlorophenyl)acetamide: Lacks the chloropropanoyl group but retains similar acetamide characteristics.
  • N-[4-(Ethylsulfamoyl)phenyl]acetamide: Exhibits different biological activity profiles due to the presence of an ethylsulfamoyl group.
  • N-[4-(Bromophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-[4-(2-chloropropanoyl)phenyl]acetamide2-Chloropropanoyl groupAnticonvulsant, cytotoxic
N-(4-Chlorophenyl)acetamideChlorine substitution on phenylModerate analgesic properties
N-[4-(Ethylsulfamoyl)phenyl]acetamideEthylsulfamoyl groupVaries; potential antimicrobial
N-[4-(Bromophenyl)acetamideBromine substitution on phenylVaries; potential anticancer

N-[4-(2-chloropropanoyl)phenyl]acetamide stands out due to its unique chloropropanoyl moiety, which may enhance its pharmacological profile compared to other structurally similar compounds .

Direct acylation represents the most straightforward methodology for synthesizing N-[4-(2-chloropropanoyl)phenyl]acetamide, typically employing Friedel-Crafts acylation reactions. This approach involves the treatment of acetanilide with 2-chloropropanoyl chloride in the presence of Lewis acid catalysts [3] [4].

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation mechanism proceeds through electrophilic aromatic substitution, where the Lewis acid catalyst coordinates with the acyl chloride to form a highly electrophilic acylium ion intermediate [5] [4]. The reaction typically employs aluminum chloride (AlCl₃) as the primary catalyst, although other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) have also demonstrated efficacy [6] [7].

The catalytic cycle begins with the formation of an acylium ion through the interaction of 2-chloropropanoyl chloride with the Lewis acid catalyst. This highly reactive electrophile then attacks the aromatic ring of acetanilide, forming a sigma complex intermediate. Subsequent deprotonation regenerates the aromatic system and releases the Lewis acid catalyst for further catalytic cycles [3] [4].

Reaction Conditions and Optimization

Temperature control represents a critical parameter in direct acylation approaches. Typical reaction temperatures range from 0°C to 60°C, with optimal conditions generally observed between 25°C and 40°C [8] [9]. Higher temperatures can lead to increased reaction rates but may also promote undesirable side reactions such as polyacylation or decomposition of the chloropropanoyl group [10] [11].

Solvent selection significantly influences reaction outcomes. Nitrohydrocarbon solvents generally favor specific regioisomers, while chlorohydrocarbon solvents may lead to different isomeric distributions [8] [10]. Common solvents include dichloromethane, chloroform, and carbon disulfide, with dichloromethane typically providing the best balance of reactivity and selectivity [11].

The stoichiometry of Lewis acid catalyst typically ranges from 1.1 to 2.0 equivalents relative to the acylating agent. Lower catalyst loadings may result in incomplete conversion, while excessive amounts can lead to complex formation and reduced yields [3] [6].

Limitations and Challenges

Despite its widespread application, direct acylation approaches face several limitations. The requirement for stoichiometric amounts of Lewis acid catalysts generates significant waste streams and complicates product purification [3] [7]. Additionally, the moisture sensitivity of Lewis acids necessitates anhydrous conditions, increasing operational complexity [6].

The formation of multiple regioisomers can complicate product isolation, particularly when meta-directing groups are present on the aromatic ring. Furthermore, the acidic reaction conditions may not be compatible with acid-sensitive functional groups [5] [7].

Modified Steglich Esterification Reactions

The Steglich esterification, originally developed for ester bond formation, has been successfully adapted for amide synthesis through modified reaction conditions [12] [13]. This approach offers milder reaction conditions compared to traditional Friedel-Crafts acylation and demonstrates excellent functional group tolerance [14] [15].

Mechanism and Reagent Systems

The modified Steglich esterification employs carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-dimethylaminopyridine (DMAP) as the organocatalyst [16] [17]. The reaction proceeds through the formation of an O-acyl isourea intermediate, which subsequently undergoes nucleophilic attack by the amine component [12] [18].

The catalytic role of DMAP involves its nucleophilic attack on the O-acyl isourea intermediate, forming a highly reactive acylated pyridinium species. This activated intermediate readily transfers the acyl group to the amine nucleophile, completing the amide bond formation [13] [19].

Reaction Optimization and Conditions

Optimal reaction conditions typically involve ambient temperature and neutral pH, making this methodology particularly attractive for sensitive substrates [14] [20]. The reaction time varies from 2 to 24 hours depending on the substrate reactivity and desired conversion levels [17] [15].

Solvent selection plays a crucial role in reaction efficiency. Traditional solvents such as dichloromethane and N,N-dimethylformamide have been widely employed, although recent developments have focused on more sustainable alternatives such as acetonitrile [21] [22]. The choice of solvent significantly impacts both reaction rate and product yield [14] [22].

The stoichiometry of coupling reagents typically requires 1.1 to 1.5 equivalents of carbodiimide relative to the carboxylic acid component. DMAP is generally employed in catalytic amounts (0.1 to 0.2 equivalents), while 1-hydroxybenzotriazole (HOBt) may be added in substoichiometric amounts to suppress side reactions [17] [15].

Substrate Scope and Limitations

The modified Steglich esterification demonstrates broad substrate tolerance, accommodating both electron-rich and electron-deficient aromatic systems [23] [15]. The mild reaction conditions preserve acid-sensitive functional groups and minimize racemization in cases involving stereogenic centers [14] [20].

However, the methodology faces challenges with sterically hindered substrates and may require extended reaction times for complete conversion [13] [22]. The formation of dicyclohexylurea (DCU) as a byproduct can complicate purification procedures, necessitating careful work-up protocols [12] [18].

Nucleophilic Substitution Methods

Nucleophilic substitution approaches represent a direct and efficient methodology for synthesizing N-[4-(2-chloropropanoyl)phenyl]acetamide through the reaction of appropriate amine nucleophiles with acyl chlorides [24] [25]. This methodology operates through nucleophilic acyl substitution mechanisms, offering high atom economy and straightforward reaction conditions [26] [27].

Mechanistic Pathways

The nucleophilic substitution of acyl chlorides proceeds through a two-step addition-elimination mechanism [28] [29]. The initial step involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, elimination of the chloride leaving group regenerates the carbonyl functionality and produces the desired amide product [24] [30].

The reaction rate depends on both the nucleophilicity of the amine and the electrophilicity of the acyl chloride. Electron-withdrawing groups on the acyl chloride enhance electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect [25] [26].

Base-Mediated Conditions

The use of organic bases such as triethylamine, pyridine, or diisopropylethylamine is essential for neutralizing the hydrogen chloride generated during the reaction [31] [32]. The base serves a dual role: it increases the nucleophilicity of the amine by deprotonation and prevents the formation of unreactive ammonium salts [33] [32].

Typical base loadings range from 1.5 to 3.0 equivalents relative to the amine component. Excess base ensures complete neutralization of the acid byproduct and maintains optimal reaction conditions throughout the process [26] [32].

Reaction Conditions and Optimization

Nucleophilic substitution reactions typically proceed at ambient temperature to 80°C, with most transformations complete within 30 minutes to 2 hours [31] [26]. The rapid reaction kinetics make this methodology particularly attractive for time-sensitive applications [32] [27].

Solvent selection influences both reaction rate and selectivity. Polar aprotic solvents such as dichloromethane, acetonitrile, and dimethylformamide generally provide optimal results [24] [29]. The choice of solvent can significantly impact the reaction outcome, particularly for substrates with competing reactive sites [34].

Advantages and Limitations

The nucleophilic substitution methodology offers several advantages, including high conversion rates, simple reaction conditions, and excellent functional group compatibility [25] [27]. The straightforward work-up procedures and high atom economy make this approach particularly attractive for large-scale applications [26] [29].

However, the methodology requires the use of excess base, which can generate significant waste streams. Additionally, the moisture sensitivity of acyl chlorides necessitates anhydrous conditions, and the formation of hydrogen chloride requires careful handling to prevent equipment corrosion [33] [32].

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic methodologies for N-[4-(2-chloropropanoyl)phenyl]acetamide. Systematic optimization studies have identified key parameters that significantly influence reaction outcomes, including temperature, solvent, catalyst loading, and reaction time [35] [36].

Temperature Effects

Temperature optimization studies have revealed complex relationships between reaction temperature and product yield. While higher temperatures generally increase reaction rates, they may also promote undesirable side reactions such as decomposition or polymerization [9] [37]. The optimal temperature range typically falls between 25°C and 80°C, depending on the specific methodology employed [35] [38].

For Friedel-Crafts acylation reactions, temperatures above 60°C may lead to catalyst decomposition and reduced selectivity [8] [11]. In contrast, nucleophilic substitution reactions can tolerate higher temperatures, with some methodologies operating effectively at 80°C to 100°C [35] [37].

Solvent Optimization

Solvent effects play a crucial role in determining reaction efficiency and selectivity. Polar aprotic solvents such as acetonitrile and dichloromethane generally provide optimal results for most methodologies [39] [40]. The dielectric constant and hydrogen bonding capability of the solvent significantly influence reaction kinetics and product distribution [34] [11].

Recent studies have explored the use of environmentally benign solvents to improve the sustainability of synthetic processes. Ionic liquids and deep eutectic solvents have shown promise as green alternatives to traditional organic solvents [41] [42].

Catalyst Loading and Efficiency

The optimization of catalyst loading requires balancing reaction efficiency with economic considerations. Higher catalyst loadings generally increase reaction rates but may lead to increased costs and purification challenges [35] [37]. Typical optimal loadings range from 5% to 10% for most catalytic systems [36] [40].

The development of recyclable catalyst systems has received significant attention as a means of improving process economics. Heterogeneous catalysts and immobilized enzyme systems offer potential solutions for catalyst recovery and reuse [43] [44].

Reaction Time and Kinetics

Kinetic studies have revealed that most acylation reactions reach completion within 2 to 6 hours under optimal conditions [35] [37]. Extended reaction times may lead to increased side product formation and reduced yields [36] [40]. The development of real-time monitoring systems allows for precise control of reaction progress and optimization of reaction time [35].

Industrial-Scale Synthesis Considerations

The development of industrial-scale synthesis methods for N-[4-(2-chloropropanoyl)phenyl]acetamide requires careful consideration of economic, safety, and environmental factors. Industrial processes must balance high efficiency with cost-effectiveness while maintaining stringent quality standards [45] [46].

Scale-Up Challenges

Scale-up from laboratory to industrial scale presents numerous challenges, including heat and mass transfer limitations, safety considerations, and waste management requirements [45] [44]. The exothermic nature of many acylation reactions necessitates careful temperature control and heat removal systems [46] [47].

Continuous flow reactors have emerged as a promising technology for industrial-scale acylation reactions, offering improved heat transfer, enhanced safety, and reduced waste generation compared to traditional batch processes [44] [48]. The implementation of continuous flow systems allows for better process control and improved product quality [45] [46].

Economic Considerations

The economic viability of industrial synthesis depends on several factors, including raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [45] [49]. Traditional Friedel-Crafts acylation methods may require significant investments in corrosion-resistant equipment due to the use of Lewis acid catalysts [46] [47].

The development of more efficient catalytic systems and improved process integration can significantly reduce overall production costs. Catalyst recycling systems and solvent recovery processes contribute to improved economic performance [44] [50].

Environmental Impact Assessment

Environmental considerations have become increasingly important in industrial chemical production. The generation of waste streams, energy consumption, and emission of volatile organic compounds must be carefully evaluated and minimized [45] [49]. Life cycle assessment studies provide valuable insights into the environmental impact of different synthetic approaches [51].

The implementation of green chemistry principles, including the use of renewable raw materials, environmentally benign solvents, and catalytic processes, can significantly reduce the environmental footprint of industrial synthesis [52] [51].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies has become a priority in modern organic chemistry. Green chemistry approaches to N-[4-(2-chloropropanoyl)phenyl]acetamide synthesis focus on reducing waste generation, minimizing energy consumption, and employing renewable resources [52] [51].

Solvent-Free Methodologies

Solvent-free synthetic approaches have gained significant attention as a means of reducing environmental impact and improving process economics. These methodologies typically employ neat reaction conditions or use one of the reactants as the solvent [53] [54]. Microwave-assisted synthesis has proven particularly effective for solvent-free acylation reactions, providing rapid heating and improved reaction rates [55] [56].

The development of solvent-free methodologies requires careful optimization of reaction conditions to ensure efficient mixing and heat transfer. Solid-state reactions and mechanochemical approaches offer alternative strategies for achieving solvent-free synthesis [57] [53].

Catalytic Systems

The development of environmentally benign catalytic systems represents a key area of green chemistry research. Enzymatic catalysis offers particular advantages in terms of selectivity, mild reaction conditions, and biodegradability [58] [59]. Lipase-catalyzed acylation reactions have demonstrated excellent performance for amide bond formation under mild conditions [58] [59].

Metal-free catalytic systems have also received attention as alternatives to traditional Lewis acid catalysts. Organocatalytic approaches employing readily available and non-toxic catalysts offer potential solutions for sustainable synthesis [60] [61].

Renewable Feedstocks

The utilization of renewable feedstocks represents an important aspect of sustainable synthesis. Bio-based solvents derived from agricultural waste and natural products offer environmentally friendly alternatives to petroleum-based solvents [55] [59]. The development of synthetic routes that incorporate renewable raw materials can significantly reduce the carbon footprint of chemical production [52] [62].

Waste Minimization Strategies

Waste minimization strategies focus on improving atom economy, reducing byproduct formation, and implementing recycling systems. The design of synthetic routes with high atom economy ensures that the majority of starting materials are incorporated into the final product [61] [63]. Catalyst recycling systems and solvent recovery processes contribute to overall waste reduction [58] [54].

The implementation of closed-loop systems and process intensification can further reduce waste generation and improve process efficiency. Real-time monitoring and process control systems enable optimization of reaction conditions to minimize waste formation [35] [40].

Energy Efficiency

Energy efficiency represents a crucial consideration in sustainable synthesis. The development of reactions that proceed under mild conditions reduces energy consumption and associated carbon emissions [60] [59]. Room temperature reactions and ambient pressure processes are particularly attractive from an energy perspective [57] [53].

XLogP3

2.3

Other CAS

81112-08-5

Dates

Last modified: 08-15-2023

Explore Compound Types